methyl 4-fluoro-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 4-fluoro-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C5H5FN2O2 and its molecular weight is 144.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds
Methyl 4-fluoro-1H-pyrazole-3-carboxylate serves as a crucial building block in the synthesis of diverse fluorinated pyrazoles. These compounds are highly sought after in medicinal chemistry due to their potential biological activities. For instance, Surmont, Verniest, and their colleagues developed a synthetic strategy for new 3-amino-4-fluoropyrazoles, highlighting the importance of fluorinated pyrazoles bearing additional functional groups that allow further functionalization (Surmont et al., 2011). Similarly, the work by Thangarasu, Manikandan, and Thamaraiselvi on novel pyrazole carbaldehyde derivatives demonstrated the wide applicability of such fluorinated structures in biological contexts, including antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu et al., 2019).
Drug Discovery and Medicinal Chemistry
Fluorinated pyrazoles, synthesized using this compound, are integral in discovering new drugs due to their promising biological activities. The synthesis and molecular corroborations of medicinally important novel pyrazoles have led to the identification of compounds with potential anti-inflammatory and anti-cancer properties, demonstrating the compound's role in drug efficacy determinations through in silico, in vitro, and cytotoxicity validations (P. Thangarasu et al., 2019).
Exploration of New Reactions
The compound has also enabled the development of new chemical reactions and methodologies in organic synthesis. For example, Schmitt, Bouvet, Pégot, Panossian, Vors, Pazenok, Magnier, and Leroux explored fluoroalkyl amino reagents for introducing the fluoro(trifluoromethoxy)methyl group onto arenes and heterocycles, showcasing innovative approaches to fluorination and functionalization of organic molecules (Schmitt et al., 2017).
Mechanism of Action
Target of Action
Methyl 4-fluoro-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 85605-94-3 Related compounds have been found to interact with enzymes such asLeishmania major pteridine reductase 1 (LmPTR1) .
Mode of Action
It’s worth noting that related compounds have been found to exhibit potent in vitro antipromastigote activity, which is characterized by lower binding free energy .
Biochemical Pathways
Related compounds have been found to inhibit mitochondrial electron transfer between succinate and ubiquinone, a system critical for oxygen-sensing .
Pharmacokinetics
It has been reported that the compound has high gi absorption and is bbb permeant .
Result of Action
Related compounds have been found to exhibit antifungal activities .
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at 2-8°c .
Properties
IUPAC Name |
methyl 4-fluoro-1H-pyrazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-10-5(9)4-3(6)2-7-8-4/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWUFARRBCUQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574706 | |
Record name | Methyl 4-fluoro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85605-94-3 | |
Record name | Methyl 4-fluoro-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.